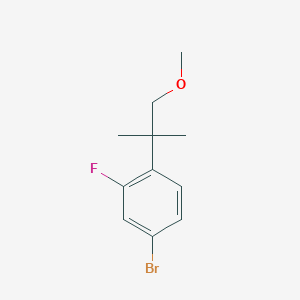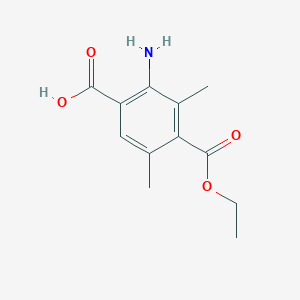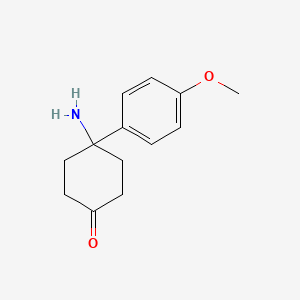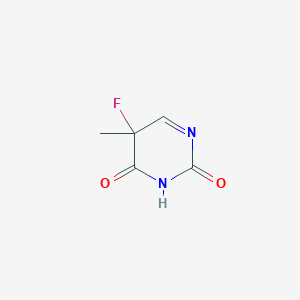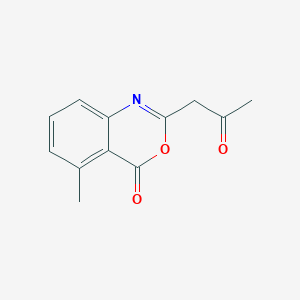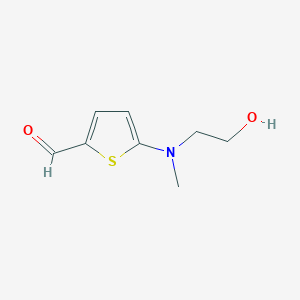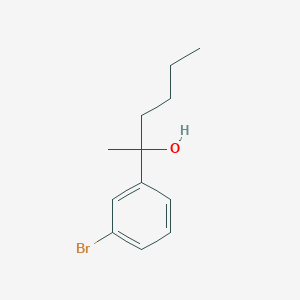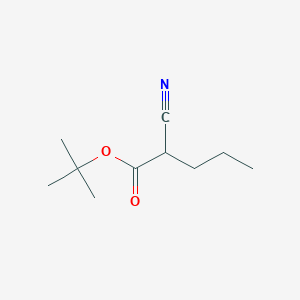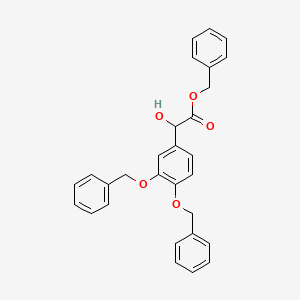
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester
Descripción general
Descripción
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester: is a chemical compound with the molecular formula C29H26O5 and a molecular weight of 454.51 g/mol . This compound is a protected intermediate in the synthesis of metabolites of catecholamines.
Métodos De Preparación
The preparation of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves several synthetic routes. One common method includes the protection of hydroxyl groups followed by esterification. The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and reagents such as benzyl chloride. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides like benzyl chloride and conditions such as reflux in an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of catecholamine metabolites, which are important in various biological processes.
Medicine: It is utilized in the development of pharmaceuticals targeting neurological disorders.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves its role as an intermediate in biochemical pathways. It interacts with enzymes involved in the metabolism of catecholamines, influencing molecular targets and pathways related to neurotransmitter synthesis and degradation.
Comparación Con Compuestos Similares
Similar compounds to a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester include:
- a-Hydroxy-3,4-dimethoxybenzeneacetic Acid Phenylmethyl Ester
- a-Hydroxy-3,4-dihydroxybenzeneacetic Acid Phenylmethyl Ester
These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of phenylmethoxy groups in this compound provides distinct properties and advantages in specific synthetic and research contexts.
Propiedades
Fórmula molecular |
C29H26O5 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
benzyl 2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C29H26O5/c30-28(29(31)34-21-24-14-8-3-9-15-24)25-16-17-26(32-19-22-10-4-1-5-11-22)27(18-25)33-20-23-12-6-2-7-13-23/h1-18,28,30H,19-21H2 |
Clave InChI |
CDSFOFPDGNIHRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B8317302.png)

